2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-23-21(27)19-11-13-30-22(19)24-20(26)16-6-8-18(9-7-16)31(28,29)25-12-10-15-4-2-3-5-17(15)14-25/h2-9,11,13H,10,12,14H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUYZFOSQGCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide can be accomplished through multi-step organic synthesis processes. Typically, the preparation involves the initial formation of the 3,4-dihydroisoquinoline scaffold, followed by the introduction of the sulfonyl group. The benzamide linkage is then constructed, and finally, the thiophene carboxamide is attached. Each step requires specific reagents and controlled reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial context, the production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize efficiency and minimize costs. Automation and continuous flow processes may also be employed to scale up production while maintaining product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction of the carbonyl groups may occur under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the thiophene and benzamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions typically involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiophene or benzamide rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide may be used in the study of enzyme inhibition or as a molecular probe to investigate biological pathways.
Medicine
Medicinal chemistry applications include the development of potential drug candidates. This compound's unique structure makes it a candidate for targeting specific proteins or enzymes in disease pathways.
Industry
In an industrial context, it might be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets, such as enzymes or receptors. It may inhibit or modulate the activity of specific proteins by binding to active sites or altering their conformation. The sulfonyl and benzamide groups, along with the thiophene core, play critical roles in these interactions, potentially affecting signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: sulfonamide-linked triazoles , halogen-substituted derivatives , and thiophene-based carboxamides .
Table 1: Structural and Spectroscopic Comparison
Key Findings:
Electronic Effects: Halogen substitutions (Cl, Br) in analogs [4–9] increase molecular polarity and may enhance binding to hydrophobic pockets, as seen in their IR νC=S shifts (~1255 cm⁻¹) .
Tautomerism :
- Triazole-thiones [7–9] exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its stabilized sulfonamide linkage. This rigidity may improve pharmacokinetic predictability .
Bioactivity Implications: S-Alkylated triazoles [10–15] lack the thiophene carboxamide core but share sulfonamide motifs. Their reduced νC=O absorption (absent in IR) suggests altered hydrogen-bonding capacity compared to the target compound .
Synthetic Complexity: The target compound requires multi-step synthesis akin to [10–15], but its dihydroisoquinoline moiety necessitates additional cyclization steps, increasing synthetic difficulty relative to simpler triazoles .
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide represents a novel class of organic molecules that exhibit significant biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A dihydroisoquinoline moiety, which is known for its diverse biological activities.
- A sulfonyl group that enhances its reactivity and interaction with biological targets.
- An N-methylthiophene component, contributing to its lipophilicity and potential for membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the hydrophobic thiophene ring may enhance binding affinity through hydrophobic interactions. Such interactions can modulate enzyme activities or receptor functions, leading to various biological effects.
Antifungal Activity
Research has indicated that related compounds in the dihydroisoquinoline class exhibit antifungal properties. For instance, studies on similar structures have shown inhibition rates against phytopathogenic fungi, with some compounds achieving over 90% inhibition against C. lunata and other fungal strains . This suggests potential applications in agricultural biotechnology.
Anticancer Potential
The compound's structural features may also position it as a candidate for anticancer therapies. Compounds containing isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways relevant to cell proliferation and survival.
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Efficacy Study : A series of compounds similar to the target compound were tested against Fusarium species, showing varying degrees of activity. Notably, one derivative exhibited an inhibition rate comparable to standard antifungal agents .
- Cancer Cell Line Study : In vitro studies demonstrated that compounds with similar structures could effectively induce apoptosis in breast cancer cell lines via caspase activation pathways .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DMF | – | 25 | 65–75 |
| Amide Coupling | DCM | EDCI/DMAP | 0–5 | 60–70 |
| Cyclization | THF | – | Reflux | 50–55 |
Basic: What analytical techniques validate structural integrity?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry (e.g., thiophene C-2 substitution) via and shifts .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 545.63) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Replace the dihydroisoquinoline sulfonyl group with piperidinyl or furanyl moieties to assess target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring to modulate solubility and potency .
- Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with IC values .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Position | Activity (IC, nM) | Solubility (µg/mL) |
|---|---|---|---|
| -OCH | Benzamide | 120 ± 5 | 15.2 |
| -Cl | Thiophene | 85 ± 3 | 9.8 |
| -SOCHCH | Sulfonyl | 45 ± 2 | 22.1 |
Advanced: How can computational modeling predict reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonylation transition states and identify rate-limiting steps .
- Reaction Path Search : Employ algorithms (e.g., GRRM) to explore intermediates, optimizing solvent and catalyst selection .
- Machine Learning : Train models on existing reaction data to predict optimal conditions for novel analogs .
Advanced: How to resolve contradictory biological activity data?
Methodological Answer:
- Assay Standardization : Replicate anti-inflammatory (e.g., COX-2 inhibition) and anticancer (e.g., MTT assay) studies under controlled conditions .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Target Validation : Apply CRISPR knockdown of suspected targets (e.g., NF-κB) to confirm mechanistic relevance .
Basic: What protocols screen for initial biological activity?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging (IC < 50 µM indicates potency) .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR) using ATP-competitive binding protocols .
Advanced: What strategies mitigate compound degradation during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group .
- pH Control : Buffer solutions (pH 6–7) stabilize the thiophene-carboxamide moiety .
- Light Sensitivity : Use amber vials to avoid photodegradation of the dihydroisoquinoline ring .
Advanced: How to enhance target selectivity in kinase inhibition?
Methodological Answer:
- Cocrystallization Studies : Resolve X-ray structures with ATP-binding pockets to guide steric modifications .
- Proteomic Profiling : Use kinome-wide screening to identify off-target effects and refine substituents .
- Allosteric Modulators : Introduce bulky groups (e.g., tert-butyl) to exploit hydrophobic pockets adjacent to the active site .
Basic: How to improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts of the methylthiophene group .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for intraperitoneal administration .
Advanced: How to integrate high-throughput data into reaction design?
Methodological Answer:
- Feedback Loops : Use robotic synthesis platforms to iteratively refine conditions based on HPLC purity data .
- Data Clustering : Apply principal component analysis (PCA) to correlate reaction parameters (e.g., solvent polarity, catalyst loading) with yield .
- Automated Reporting : Generate digital lab notebooks with embedded spectral validation to track synthetic iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
